Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate
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Overview
Description
Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate is a chemical compound with the molecular formula C9H17F3N2O2. It is known for its unique structural features, including a trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as free radical reactions . The compound may interact with its targets, leading to changes in their function or structure. More detailed studies are required to elucidate the precise mode of action.
Action Environment
The action, efficacy, and stability of Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds . More research is needed to understand these influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-(trifluoromethyl)propyl bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate include:
- Tert-butyl N-(3-bromopropyl)carbamate
- N-Boc-2-aminoacetaldehyde
- N-Boc-ethylenediamine
Uniqueness
What sets this compound apart is its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in medicinal chemistry and drug development .
Biological Activity
Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate (CAS No. 122248-82-2) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H33N3O4 with a molecular weight of 331.45 g/mol. The compound features a tert-butyl group, an amino group, and a trifluoromethyl moiety, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₃₃N₃O₄ |
Molecular Weight | 331.45 g/mol |
CAS Number | 122248-82-2 |
Boiling Point | Not available |
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that the compound may act as a dual inhibitor, affecting multiple signaling pathways crucial in cellular proliferation and survival.
- Inhibition of Kinase Activity : Similar compounds have demonstrated inhibitory effects on kinases such as FLT3 and CHK1, which are involved in cancer cell proliferation. The trifluoromethyl group may enhance binding affinity to these targets due to increased electron-withdrawing effects, leading to improved potency against mutated forms of FLT3 .
- Impact on Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines by modulating pathways involving c-Myc and p53 proteins. This suggests potential therapeutic applications in oncology .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (acute myeloid leukemia), BaF3 cells with FLT3 mutations.
- Results : The compound displayed IC50 values in the nanomolar range, indicating potent activity .
In Vivo Studies
Preclinical trials in animal models have assessed the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound:
- Administration : Oral administration at doses of 20 mg/kg.
- Pharmacokinetic Parameters :
Case Study 1: Dual FLT3/CHK1 Inhibition
A study focused on the design of dual inhibitors targeting FLT3 and CHK1 pathways demonstrated that similar compounds could effectively inhibit both kinases in engineered BaF3 cell lines with multiple FLT3 mutations. The results highlighted the potential for this compound to serve as a lead compound for developing novel cancer therapies .
Case Study 2: Antiproliferative Effects
Another investigation into the antiproliferative effects of this compound revealed its capacity to reduce cell viability significantly in various cancer models, particularly those resistant to conventional therapies. This underscores its potential role in overcoming drug resistance .
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-3,3,3-trifluoropropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-6(4-13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVOWDZHVOJAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697880-07-1 |
Source
|
Record name | tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.